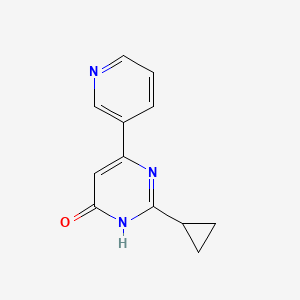

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol

Descripción general

Descripción

“2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol” is a chemical compound . It is a derivative of pyrimidine, which is a class of compounds known for their wide range of pharmacological activities .

Synthesis Analysis

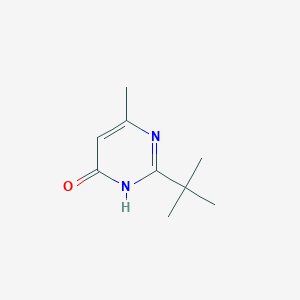

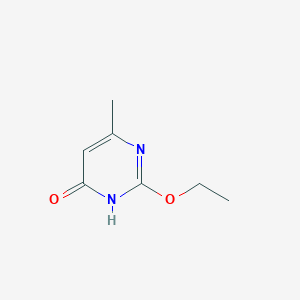

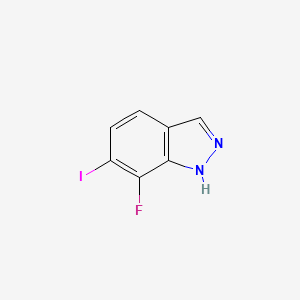

The synthesis of pyrimidine derivatives, including “2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol”, involves the design of privileged structures in medicinal chemistry . The synthesis process often involves the preparation of libraries of novel heterocyclic compounds with potential biological activities .Molecular Structure Analysis

The molecular structure of “2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol” is characterized by a pyrimidine core with a cyclopropyl group at the 2-position and a pyridin-3-yl group at the 6-position .Physical And Chemical Properties Analysis

The molecular formula of “2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol” is C12H11N3O, and its molecular weight is 213.24 .Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

In the field of medicinal chemistry, pyrimidine derivatives have been employed in the design of structures with a wide range of pharmacological activities. Studies have found that certain pyrimidine derivatives exhibit significant anti-fibrotic activities. They have been evaluated against immortalized rat hepatic stellate cells and shown to inhibit the expression of collagen, suggesting potential as novel anti-fibrotic drugs .

Anti-Tubercular Agents

The search for potent anti-tubercular agents has led to the design and synthesis of pyrimidine derivatives. These compounds have been evaluated for their activity against Mycobacterium tuberculosis. The structural similarity of 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol to these derivatives suggests potential applications in the treatment of tuberculosis .

Agrochemical Research

Pyrimidinamine derivatives are a hot topic in the pesticide field. Their excellent biological activity makes them suitable for use in modern agricultural production. The development of new agrochemicals that can overcome nontarget resistance is crucial, and compounds like 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol could play a role in this area .

Medicinal Chemistry

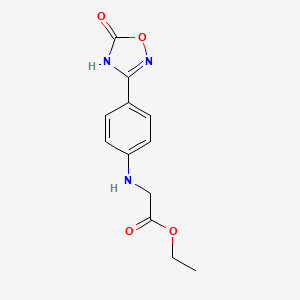

The pyrimidine moiety is considered a privileged structure in medicinal chemistry due to its diverse biological and pharmaceutical activities. Compounds containing pyrimidine as the core have been reported to exhibit antimicrobial, antiviral, antitumor, and antifibrotic properties. This suggests that 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol could be a valuable scaffold for developing new medications .

Chemical Biology

In chemical biology, the construction of novel heterocyclic compound libraries with potential biological activities is important. Pyrimidine derivatives are key components of such libraries, and 2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol could contribute to the discovery of new biological pathways and targets .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of a compound like “2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol” are usually specific proteins or enzymes in the body that the compound binds to, initiating a biochemical reaction .

Mode of Action

“2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol” would interact with its targets by binding to them, which could inhibit their activity or stimulate a response. This interaction can lead to changes in the cell’s function or trigger a cascade of biochemical reactions .

Biochemical Pathways

The compound’s interaction with its target could affect various biochemical pathways. These pathways could involve processes like cell growth, cell death, or signal transduction. The exact pathways affected would depend on the specific target of "2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol" .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol” would determine its bioavailability. Factors like how well it is absorbed in the body, where it is distributed, how it is metabolized, and how it is excreted all play a role .

Result of Action

The molecular and cellular effects of “2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol” would depend on its mode of action and the biochemical pathways it affects. This could range from inhibiting cell growth to inducing cell death, among other effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol”. For example, certain conditions might enhance or inhibit its ability to bind to its target .

Propiedades

IUPAC Name |

2-cyclopropyl-4-pyridin-3-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-11-6-10(9-2-1-5-13-7-9)14-12(15-11)8-3-4-8/h1-2,5-8H,3-4H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCEDJWUBZBVCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=O)N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-6-(pyridin-3-yl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5H-Benzo[a]phenoxazin-5-one, 9-(diethylamino)-1-hydroxy-](/img/structure/B1462313.png)

![3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1462318.png)

![Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B1462319.png)

![N-[5-Chloro-4-(trifluoromethyl)-2-pyridinyl]-2-[1-(hydroxyimino)ethyl]-5-thiazolecarboxamide](/img/structure/B1462321.png)

![{4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B1462327.png)

![1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1462330.png)